



Onapristone: A Tool for Interrogating Progesterone Receptor Signaling

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Onapristone is a potent and selective Type I progesterone receptor (PR) antagonist.[1][2][3] Unlike partial agonists, Onapristone is a pure antagonist that effectively blocks the binding of progesterone to its receptor, thereby inhibiting downstream signaling pathways.[2][4] This property makes it an invaluable tool for researchers studying the physiological and pathological roles of progesterone receptor signaling. These application notes provide detailed protocols for utilizing Onapristone in key in vitro assays to dissect PR function, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Onapristone functions by preventing the progesterone receptor from undergoing a conformational change necessary for dimerization and subsequent binding to progesterone response elements (PREs) on DNA. This mechanism effectively halts the transcription of progesterone-responsive genes. Its high specificity and antagonistic action allow for precise investigation of PR-mediated cellular processes.

Data Presentation

Quantitative data from experiments utilizing **Onapristone** should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide



templates for organizing typical data obtained from binding affinity, functional antagonism, and protein expression assays.

Table 1: Competitive Binding Affinity of **Onapristone** for Progesterone Receptor

Compound	Progesterone Receptor Isoform	Kı (nM)	Standard Deviation (nM)	Number of Replicates (n)
Progesterone	PR-A	Value	Value	Value
Progesterone	PR-B	Value	Value	Value
Onapristone	PR-A	Value	Value	Value
Onapristone	PR-B	Value	Value	Value

Note: Specific K_i values for **Onapristone** are not readily available in publicly accessible literature. Researchers will need to determine these values experimentally.

Table 2: Functional Antagonism of Progesterone Receptor-Mediated Transcription by **Onapristone**

Cell Line	Reporter Construct	Agonist (Progestero ne) Concentrati on (nM)	Onapriston e IC50 (nM)	Standard Deviation (nM)	Number of Replicates (n)
T47D	PRE- Luciferase	10	Value	Value	Value
MCF7	PRE- Luciferase	10	Value	Value	Value

Note: Specific IC₅₀ values for **Onapristone** can vary depending on the cell line, reporter construct, and assay conditions. Experimental determination is required.

Table 3: Effect of Onapristone on Progesterone-Induced PR Phosphorylation



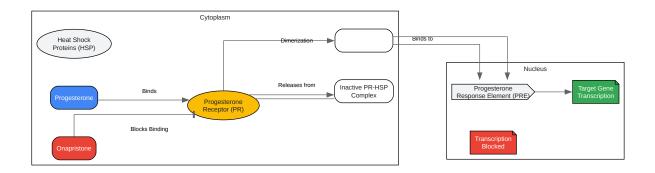
Cell Line	Treatment	PR Phosphoryl ation Site	Fold Change vs. Progestero ne Control	Standard Deviation	Number of Replicates (n)
T47D	Progesterone (10 nM)	Ser294	1.0	0.0	3
T47D	Progesterone (10 nM) + Onapristone (100 nM)	Ser294	Value	Value	3
T47D	Progesterone (10 nM)	Ser190	1.0	0.0	3
T47D	Progesterone (10 nM) + Onapristone (100 nM)	Ser190	Value	Value	3

Note: The fold change in phosphorylation should be quantified from Western blot data.

Mandatory Visualizations

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in studying progesterone receptor signaling with **Onapristone**.

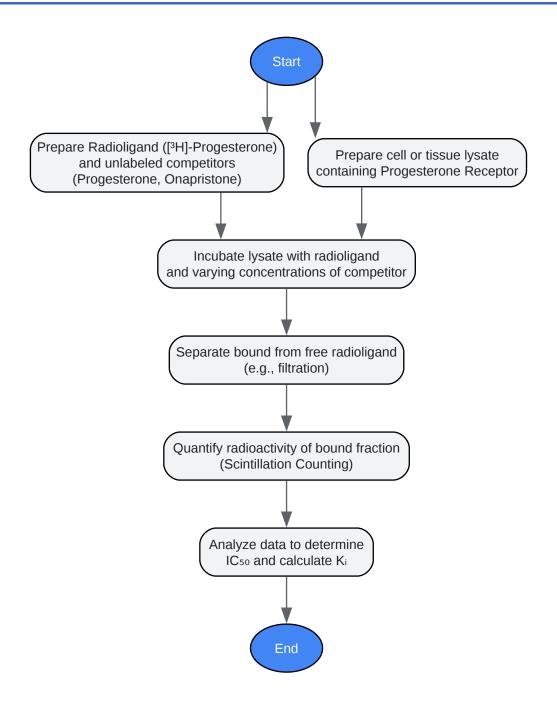




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Caption: Onapristone's mechanism of action in blocking progesterone receptor signaling.

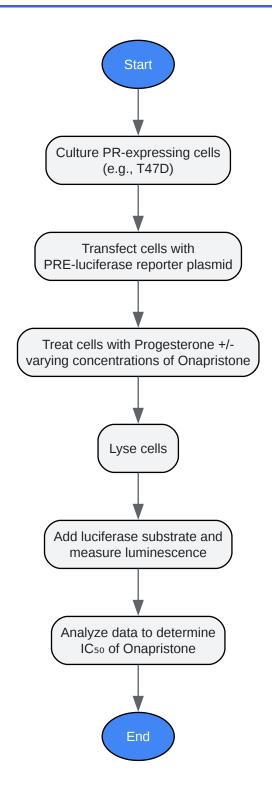




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Caption: Experimental workflow for a competitive radioligand binding assay.





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